molecular formula C18H17ClN2O2 B11618064 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11618064
M. Wt: 328.8 g/mol
InChI Key: RQDNGAFTCGPWID-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound is characterized by the presence of a chloro group, a methoxy group, and an indole moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 5-methoxyindole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-13-6-7-17-15(10-13)12(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)

InChI Key

RQDNGAFTCGPWID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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